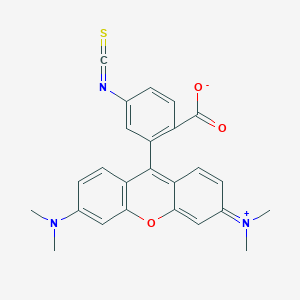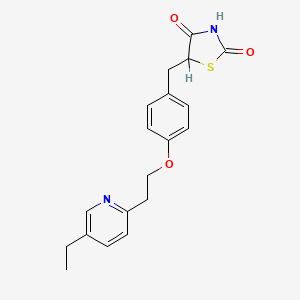
脱氧紫红素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
脱氧紫红素是一种双吲哚色素,来源于 L-色氨酸。它是紫红素的结构类似物,紫红素是一种众所周知的紫色色素,由某些细菌产生。与野生型细菌中产生的紫红素相比,脱氧紫红素的合成浓度较低。 这种化合物因其潜在的生物活性而引起了人们的兴趣,包括抗菌和抗癌特性 .
科学研究应用
由于其生物活性,脱氧紫红素在科学研究中有多种应用。在化学领域,它被用作研究双吲哚色素的模型化合物。在生物学和医学领域,脱氧紫红素已显示出作为抗菌和抗癌剂的潜力。 它在低浓度下显示出对肝癌细胞增殖的显着抑制作用 . 此外,脱氧紫红素因其抗氧化特性以及抵抗酸、碱和紫外线辐射的能力而被研究 .
作用机制
脱氧紫红素的作用机制涉及其与细胞靶标和途径的相互作用。 已显示它通过激活胱天蛋白酶途径并抑制细胞增殖来诱导癌细胞凋亡 . 脱氧紫红素还通过破坏细菌细胞膜和抑制必需酶来表现出抗菌活性 .
生化分析
Biochemical Properties
Deoxyviolacein is synthesized from tryptophan by a pathway that involves the sequential action of different enzymes . The biosynthesis of deoxyviolacein is carried out by the expression of the vio operon with the participation of five genes vioA, vioB, vioC, vioD, and vioE . These enzymes provide the condensation of two molecules of L-tryptophan, leading to the formation of a pigment molecule .
Cellular Effects
Deoxyviolacein has shown significant inhibition of hepatocellular carcinoma cell proliferation at low concentrations of 0.1–1 μM . It has been found that cell treatment with deoxyviolacein at concentrations <10 μM for 24–48 h produced significant inhibition in cell viability .
Molecular Mechanism
It is known that deoxyviolacein is formed as a secondary component and has a structure identical to that of violacein, with the exception that it has one less oxygen atom .
Temporal Effects in Laboratory Settings
In laboratory settings, deoxyviolacein has exhibited significant acid/alkali and UV resistance . The product also showed significant inhibition of hepatocellular carcinoma cell proliferation at low concentrations of 0.1–1 μM over time .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of deoxyviolacein in animal models, it has been reported that intraperitoneal doses of violacein, a compound similar to deoxyviolacein, up to 1 mg kg −1 are not toxic in mouse blood, kidneys, or liver .
Metabolic Pathways
Deoxyviolacein is involved in the violacein biosynthetic pathway . This pathway requires the expression of five genes: vioA, vioB, vioC, vioD, and vioE . These genes provide the condensation of two molecules of L-tryptophan, leading to the formation of a pigment molecule .
Subcellular Localization
It is known that deoxyviolacein is formed as a secondary component and has a structure identical to that of violacein, with the exception that it has one less oxygen atom .
准备方法
合成路线和反应条件: 脱氧紫红素可以通过微生物发酵合成。一种方法是使用经过基因改造的细菌菌株,例如弗氏柠檬酸杆菌。 生物合成途径包括 vioabce 基因的表达,这些基因负责脱氧紫红素的产生 . 发酵过程通常包括在富含营养的培养基中培养细菌,然后使用高性能液相色谱等技术提取和纯化色素 .
工业生产方法: 通过优化发酵条件和使用重组细菌菌株可以实现脱氧紫红素的工业化生产。例如,已经使用了一种经过基因改造的解脂耶氏酵母菌株来生产紫红素和脱氧紫红素的混合物。 然后使用乙酸乙酯和环己烷的混合物进行柱层析分离和纯化色素 .
化学反应分析
反应类型: 脱氧紫红素会发生各种化学反应,包括氧化、还原和取代。 这些反应由 vio 操纵子编码的酶催化 .
常用试剂和条件: 用于脱氧紫红素合成和修饰的常用试剂包括黄素腺嘌呤二核苷酸 (FAD)、烟酰胺腺嘌呤二核苷酸磷酸 (NADP) 和血红素铁 (II)。 反应通常在温和条件下进行,在最终脱羧步骤中涉及氧气 .
主要产物: 涉及脱氧紫红素的反应形成的主要产物包括具有潜在生物活性的各种衍生物。 例如,脱氧紫红素的酶促氧化可以导致形成具有增强的抗菌特性的化合物 .
相似化合物的比较
脱氧紫红素与其他双吲哚色素类似,如紫红素和奇红素。它在其结构特征和生物活性方面是独特的。 虽然紫红素更常见于生产和研究,但脱氧紫红素在稳定性和抗环境因素方面具有独特的优势 . 奇红素,另一种双吲哚色素,以其抗菌和抗癌特性而闻名,但其化学结构和作用方式不同 .
类似化合物列表:- 紫红素
- 奇红素
属性
IUPAC Name |
3-[2-hydroxy-5-(1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-19-13(18-12-6-2-4-8-16(12)22-20(18)25)9-17(23-19)14-10-21-15-7-3-1-5-11(14)15/h1-10,21,23-24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKIFAKMDLEWJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(N3)O)C4=C5C=CC=CC5=NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is deoxyviolacein, and where is it found?
A: Deoxyviolacein is a violet pigment naturally produced by certain bacteria, including Chromobacterium violaceum, Janthinobacterium lividum, and Pseudoalteromonas species. [, , , , , ]
Q2: How is deoxyviolacein biosynthesized?
A: Deoxyviolacein biosynthesis originates from L-tryptophan and involves a series of enzymatic reactions catalyzed by the vioABCDE gene cluster. [, , , ] The absence of the vioD gene leads to the exclusive production of deoxyviolacein, which lacks a hydroxyl group compared to violacein. [, , ]
Q3: What is the relationship between deoxyviolacein and violacein?
A: Deoxyviolacein is a biosynthetic precursor and structural analog of violacein. Both compounds share a similar bis-indole structure, but deoxyviolacein lacks a hydroxyl group on one of the indole rings. [, , ]
Q4: Can the deoxyviolacein biosynthetic pathway accept modified tryptophan analogs?
A: Yes, the enzymes in the deoxyviolacein biosynthetic pathway exhibit substrate promiscuity. Research has shown that feeding bacteria expressing the vioABCE genes with tryptophan analogs can generate novel deoxyviolacein analogs. [, ] For instance, supplying 5-bromo-tryptophan or co-expressing a tryptophan 7-halogenase can yield halogenated deoxyviolacein derivatives. []
Q5: How can deoxyviolacein production be enhanced in microbial hosts?
A5: Several strategies can enhance deoxyviolacein production:
- Culture Media Optimization: Cultivating bacteria in minimal media, like Davis minimal broth with glycerol, significantly increases deoxyviolacein titers compared to nutrient-rich media. []
- Engineering Tryptophan Biosynthesis: Enhancing the supply of L-tryptophan, the precursor molecule, through metabolic engineering strategies targeting the shikimate and tryptophan pathways leads to higher deoxyviolacein production. [, , ]
- Fungal Elicitation: Introducing fungal elicitors, such as extracts from Agaricus bisporus, can stimulate deoxyviolacein production in some bacterial strains. []
Q6: What are the potential applications of deoxyviolacein?
A6: Deoxyviolacein exhibits various biological activities, making it a promising candidate for several applications:
- Antibacterial Agent: Deoxyviolacein displays antibacterial activity against both Gram-positive and Gram-negative bacteria. []
- Anticancer Agent: Research suggests potential antitumor activity for deoxyviolacein, warranting further investigation for its use in cancer therapies. [, ]
- Antimicrobial Drug: Studies indicate promising antiplasmodial and trypanocidal activities for deoxyviolacein, suggesting its potential as an antimicrobial drug. []
- Biodegradable Polymer: Deoxyviolacein's color properties make it suitable for incorporation into biodegradable polymers like polyhydroxyalkanoates (PHAs) and cellulose, offering potential applications in packaging and biomedical materials. []
Q7: What is the molecular formula and weight of deoxyviolacein?
A: The molecular formula of deoxyviolacein is C19H13N3O, and its molecular weight is 303.32 g/mol. [, , ]
Q8: What are the key spectroscopic features of deoxyviolacein?
A8: Deoxyviolacein exhibits distinct spectroscopic properties:
- UV-Vis Spectroscopy: It shows characteristic absorption maxima in the visible region, contributing to its violet color. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed structural information about deoxyviolacein. [, , ]
- Mass Spectrometry (MS): MS analysis confirms the molecular weight and fragmentation pattern of deoxyviolacein. [, ]
Q9: What is the role of computational chemistry in understanding deoxyviolacein?
A9: Computational chemistry plays a crucial role in:
- Structural Elucidation: Techniques like molecular mechanics and quantum chemical calculations help determine the three-dimensional structure and electronic properties of deoxyviolacein. [, ]
- Structure-Activity Relationship (SAR) Studies: Computational models help understand how structural modifications in deoxyviolacein affect its biological activity, facilitating the design of novel analogs with improved potency or selectivity. [, ]
- Drug Design: Computational tools assist in screening virtual libraries of compounds to identify potential deoxyviolacein analogs with enhanced therapeutic properties. []
Q10: Is deoxyviolacein stable under different environmental conditions?
A: The stability of deoxyviolacein can be affected by factors like pH, temperature, and light exposure. Studies suggest that it exhibits good stability under neutral pH, ambient temperature, and dark conditions. [, ]
Q11: How can the stability of deoxyviolacein be improved?
A: Formulation strategies, such as encapsulation in nanoparticles or incorporation into stable matrices, can enhance deoxyviolacein's stability and shelf life. []
Q12: What materials is deoxyviolacein compatible with?
A: Deoxyviolacein exhibits compatibility with various materials, including natural and synthetic polymers. This compatibility makes it suitable for applications in textiles, cosmetics, and biodegradable materials. [, , ]
Q13: How is deoxyviolacein typically extracted and purified?
A: Deoxyviolacein can be extracted from bacterial cultures using organic solvents like ethyl acetate. Purification typically involves techniques such as column chromatography, often with a cyclohexane/ethyl acetate mobile phase. [, ]
Q14: What analytical methods are used to quantify deoxyviolacein?
A: High-performance liquid chromatography (HPLC) is commonly used to quantify deoxyviolacein. Researchers have also developed and validated microplate reader assays, offering a faster and higher-throughput alternative for quantifying deoxyviolacein. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)


![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)

![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/no-structure.png)


![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)


